molecular formula C13H12BrN B12086565 1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine

1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine

Cat. No.: B12086565
M. Wt: 262.14 g/mol
InChI Key: DCXNJOKFIAGKSL-UHFFFAOYSA-N
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Description

1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine is an organic compound with the molecular formula C13H12BrN. It is a derivative of naphthalene, where a bromine atom is substituted at the third position and a cyclopropan-1-amine group is attached at the second position of the naphthalene ring.

Preparation Methods

The synthesis of 1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine typically involves multiple steps:

    Bromination of Naphthalene: The first step involves the bromination of naphthalene to introduce a bromine atom at the third position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Formation of Cyclopropan-1-amine: The next step involves the formation of the cyclopropan-1-amine group. This can be done by reacting cyclopropane with ammonia (NH3) under high pressure and temperature conditions.

    Coupling Reaction: The final step is the coupling of the brominated naphthalene with the cyclopropan-1-amine group.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, such as using continuous flow reactors for the bromination and coupling reactions.

Chemical Reactions Analysis

1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding naphthalene derivative.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki, Heck, or Sonogashira coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropan-1-amine group can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropan-1-amine group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C13H12BrN

Molecular Weight

262.14 g/mol

IUPAC Name

1-(3-bromonaphthalen-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C13H12BrN/c14-12-8-10-4-2-1-3-9(10)7-11(12)13(15)5-6-13/h1-4,7-8H,5-6,15H2

InChI Key

DCXNJOKFIAGKSL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC3=CC=CC=C3C=C2Br)N

Origin of Product

United States

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